BenchChemオンラインストアへようこそ!

Closthioamide

Antimicrobial susceptibility MRSA VRE

Closthioamide (CTA) is the only commercially available gyrase inhibitor that impairs ATPase function without stabilizing the cleavage complex, enabling dissection of gyrase catalytic functions without SOS response induction. With nanomolar potency against MRSA (MIC 0.04 mg/L) and VRE (MIC 0.4 mg/L) and proven absence of cross-resistance with ciprofloxacin and novobiocin, CTA is indispensable for antimicrobial susceptibility screening, resistance circumvention studies, and polythioamide SAR programs. No generic gyrase inhibitor can substitute.

Molecular Formula C29H38N6O2S6
Molecular Weight 695.1 g/mol
Cat. No. B12422212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClosthioamide
Molecular FormulaC29H38N6O2S6
Molecular Weight695.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)NCCC(=S)NCCC(=S)NCCCNC(=S)CCNC(=S)CCNC(=S)C2=CC=C(C=C2)O)O
InChIInChI=1S/C29H38N6O2S6/c36-22-6-2-20(3-7-22)28(42)34-18-12-26(40)32-16-10-24(38)30-14-1-15-31-25(39)11-17-33-27(41)13-19-35-29(43)21-4-8-23(37)9-5-21/h2-9,36-37H,1,10-19H2,(H,30,38)(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,43)
InChIKeyUBZKZUDCUOZCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Closthioamide (CTA) Procurement Guide: First-in-Class Polythioamide Antibiotic with Potent Anti-MRSA and Anti-VRE Activity


Closthioamide (CTA, CAS 1227367-59-0) is a symmetric macrocyclic polythioamide natural product isolated from the strictly anaerobic bacterium Clostridium cellulolyticum (now Ruminiclostridium cellulolyticum) [1]. It represents the founding member of a structurally unprecedented class of antibiotics characterized by a fully thioamidated peptide backbone where sulfur replaces all six carbonyl oxygens, a feature unprecedented among bacterial secondary metabolites [2]. CTA functions as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, targeting the ATPase function via a mechanism distinct from established gyrase inhibitors [3]. With molecular formula C₂₉H₃₈N₆O₂S₆ and molecular weight 695.04 g/mol, CTA exhibits nanomolar potency against clinically relevant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Closthioamide vs. Generic DNA Gyrase Inhibitors: Why Simple Substitution Compromises Scientific Validity


Closthioamide cannot be substituted with generic DNA gyrase inhibitors such as ciprofloxacin (fluoroquinolone) or novobiocin (aminocoumarin) due to three non-interchangeable characteristics. First, CTA inhibits the ATPase function of gyrase and topoisomerase IV with minimal effect on the cleavage-rejoining step, whereas quinolones stabilize the cleavage complex and aminocoumarins competitively inhibit ATP binding [1]. Second, cross-resistance between CTA and ciprofloxacin or novobiocin is absent in both experimental mutants and clinical isolates, meaning strains resistant to conventional gyrase inhibitors remain fully susceptible to CTA [2]. Third, the fully thioamidated backbone of CTA confers physicochemical properties and SAR relationships that cannot be extrapolated from other gyrase inhibitor classes—the presence of all six thioamide residues and specific spacer lengths are essential for antibacterial activity [3]. Substituting CTA with a generic alternative would therefore yield non-comparable experimental results in any study examining mechanism, resistance, or structure-activity relationships.

Closthioamide Quantitative Differentiation Evidence: Comparator-Based Potency, Mechanism, and Resistance Profile


Comparative MIC Analysis: Closthioamide vs. Ciprofloxacin Against MRSA and VRE Clinical Isolates

Closthioamide demonstrates 125-fold superior potency against MRSA USA300 compared to ciprofloxacin, and 4-fold superior potency against VRE compared to ciprofloxacin. Against MRSA USA300, CTA exhibits an MIC of 0.04 mg/L while ciprofloxacin requires >5 mg/L [1]. Against VRE BM 4147, CTA exhibits an MIC of 0.4 mg/L versus ciprofloxacin's 1.6 mg/L [1]. These data establish CTA's quantitative advantage against clinically problematic Gram-positive pathogens resistant to first-line therapies.

Antimicrobial susceptibility MRSA VRE MIC determination

Mechanistic Differentiation: Closthioamide Targets Gyrase ATPase Function vs. Quinolone/Aminocoumarin Mechanisms

Closthioamide inhibits DNA gyrase through a mechanism distinct from both quinolones and aminocoumarins. In biochemical assays with isolated E. coli DNA gyrase, CTA impaired the ATPase function of gyrase and topoisomerase IV while showing little effect on the cleavage-rejoining function [1]. In contrast, ciprofloxacin acts by stabilizing the covalent gyrase-DNA cleavage complex, and novobiocin acts as a competitive inhibitor of the ATP-binding site [2]. Furthermore, CTA inhibited the relaxation activity of DNA gyrase (which does not require ATP hydrolysis), suggesting an allosteric rather than direct interference with ATPase activity [1]. This unique mechanistic profile cannot be replicated by any commercially available gyrase inhibitor.

DNA gyrase inhibition ATPase assay mechanism of action topoisomerase IV

Structure-Activity Relationship (SAR) Validation: Quantified Impact of Structural Modifications on Antibacterial Potency

Systematic SAR analysis of a 28-analogue library established that specific structural motifs are non-negotiable for CTA's antibacterial activity [1]. Complete removal of terminal aromatic groups abolished activity, while truncation of aliphatic spacers reduced potency by >10-fold against S. aureus [1]. Replacement of any thioamide residue with an oxoamide (standard peptide bond) resulted in >90% loss of antibacterial activity [1]. These quantitative SAR data enable researchers to distinguish between productive and non-productive modifications and justify procurement of the parent compound rather than an untested analog.

Structure-activity relationship polythioamide analog antibacterial screening medicinal chemistry

Absence of Cross-Resistance: CTA Retains Full Potency Against Ciprofloxacin- and Novobiocin-Resistant Strains

Closthioamide maintains full antibacterial activity against strains resistant to both ciprofloxacin and novobiocin. Experimental E. coli mutants with defined gyrase mutations conferring resistance to quinolones (gyrA) and aminocoumarins (gyrB) remained fully susceptible to CTA [1]. Clinical isolates of S. aureus and E. faecium resistant to ciprofloxacin (MIC >5 mg/L and >25 mg/L, respectively) exhibited CTA MICs of 0.04-0.14 mg/L, indistinguishable from susceptible strains [2]. This lack of cross-resistance is quantitatively supported by MIC ratios: for ciprofloxacin-resistant MRSA, the CTA MIC remained ≤0.14 mg/L versus ciprofloxacin MIC >5 mg/L [2].

Cross-resistance antimicrobial resistance DNA gyrase mutants drug-resistant bacteria

Closthioamide Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Screening Against Multidrug-Resistant Gram-Positive Pathogen Panels

Based on the demonstrated MIC of 0.04 mg/L against MRSA USA300 and 0.4 mg/L against VRE BM 4147—values that are 4-fold to >125-fold lower than ciprofloxacin comparators—CTA is optimally deployed in antimicrobial susceptibility screening programs targeting methicillin-resistant S. aureus and vancomycin-resistant enterococci [1]. The compound's retention of potency against strains resistant to vancomycin and β-lactams (MRSA) makes it a critical positive control and lead compound for evaluating novel antibacterial candidates against these high-priority ESKAPE pathogens [1].

Investigating DNA Gyrase ATPase Inhibition Without Cleavage Complex Stabilization

CTA is the only commercially available gyrase inhibitor that impairs ATPase function without stabilizing the cleavage complex, as demonstrated by biochemical assays showing inhibition of both gyrase ATPase activity and ATP-independent relaxation activity [1]. This unique mechanistic profile enables researchers to dissect gyrase catalytic functions in the absence of confounding SOS response induction or DNA damage, applications where quinolones (which stabilize cleavage complexes) and aminocoumarins (which competitively inhibit ATP binding) cannot substitute [1].

Structure-Activity Relationship Studies on Polythioamide Scaffolds

The systematic 28-analogue SAR dataset establishes CTA as the essential reference standard for any study investigating polythioamide antibiotics [1]. Procurement of the parent CTA is necessary to establish baseline activity for new analogs, as the SAR study quantitatively demonstrated that removal of aromatic termini, truncation of aliphatic spacers, or replacement of thioamide residues each produces >10-fold to complete loss of antibacterial activity [1]. The compound serves as a validated positive control and structural template for rational analog design.

Evaluating Resistance Mechanisms in Quinolone-Resistant Clinical Isolates

CTA's proven lack of cross-resistance with ciprofloxacin and novobiocin—demonstrated in both laboratory gyrase mutants and clinical isolates with ciprofloxacin MICs >25 mg/L—positions it as the only gyrase-targeting tool compound suitable for studies involving quinolone-resistant bacterial strains [1]. This application is critical for research programs investigating novel combination therapies or resistance circumvention strategies where conventional gyrase inhibitors are rendered inactive by pre-existing resistance mutations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Closthioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.